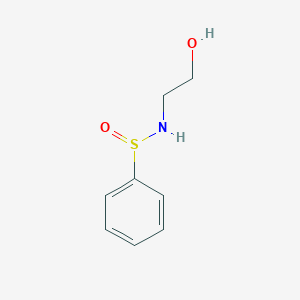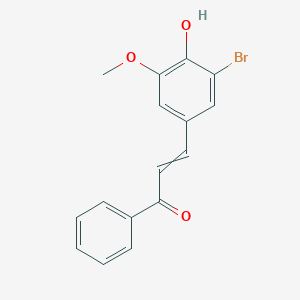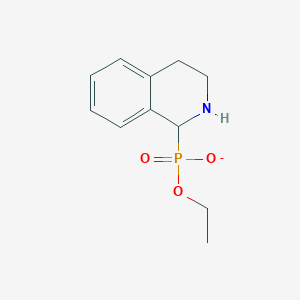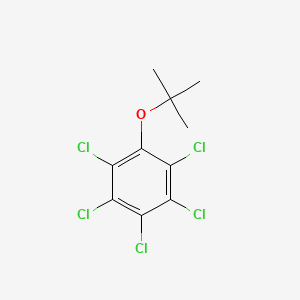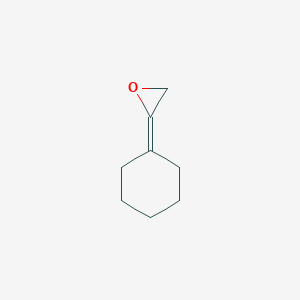
2-Cyclohexylideneoxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexylideneoxirane is a three-membered cyclic ether, also known as an epoxide. It features a cyclohexylidene group attached to the oxirane ring. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: 2-Cyclohexylideneoxirane can be synthesized through the oxidation of alkenes. One common method involves the reaction of cyclohexylidene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This reaction proceeds via the formation of a three-membered ring structure, resulting in the epoxide .
Industrial Production Methods: On an industrial scale, epoxides like this compound are typically produced through the catalytic oxidation of alkenes. This process involves the use of oxygen or air in the presence of a silver catalyst at elevated temperatures .
化学反応の分析
Types of Reactions: 2-Cyclohexylideneoxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These can proceed via nucleophilic attack, leading to the formation of diols or other functionalized products.
Oxidation and Reduction: The epoxide ring can be oxidized to form diols or reduced to yield alcohols.
Substitution Reactions: The epoxide ring can be opened by nucleophiles, resulting in substitution products.
Common Reagents and Conditions:
Nucleophiles: Such as water, alcohols, and amines, can open the epoxide ring under acidic or basic conditions.
Oxidizing Agents: Such as peracids, can convert alkenes to epoxides.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4), can reduce epoxides to alcohols.
Major Products:
Diols: Formed from ring-opening reactions with water or alcohols.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Products: Formed from nucleophilic substitution reactions.
科学的研究の応用
2-Cyclohexylideneoxirane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Cyclohexylideneoxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This attack leads to the opening of the ring and the formation of various products depending on the nucleophile and reaction conditions . The molecular targets and pathways involved include the interaction with nucleophiles such as water, alcohols, and amines .
類似化合物との比較
Ethylene Oxide: A simpler epoxide with a two-carbon ring.
Propylene Oxide: An epoxide with a three-carbon ring and a methyl group.
Styrene Oxide: An epoxide with a phenyl group attached to the ring.
Uniqueness: 2-Cyclohexylideneoxirane is unique due to the presence of the cyclohexylidene group, which imparts different steric and electronic properties compared to simpler epoxides. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
特性
CAS番号 |
89654-27-3 |
|---|---|
分子式 |
C8H12O |
分子量 |
124.18 g/mol |
IUPAC名 |
2-cyclohexylideneoxirane |
InChI |
InChI=1S/C8H12O/c1-2-4-7(5-3-1)8-6-9-8/h1-6H2 |
InChIキー |
BTMCQHWHOJASGW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=C2CO2)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)
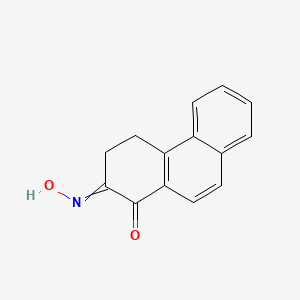

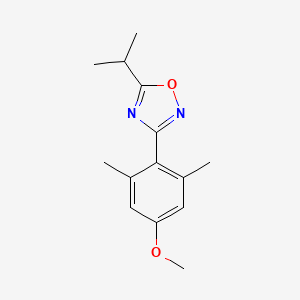
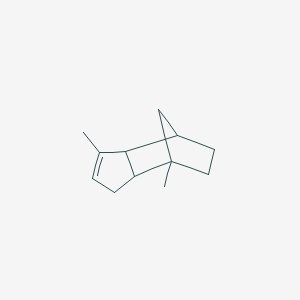
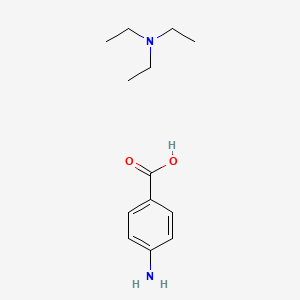
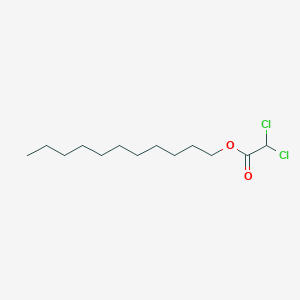
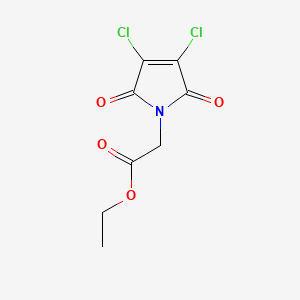
![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)
